molecular formula C12H11NO3 B1391872 Ethyl 5-(2-pyridyl)-2-furoate CAS No. 1035235-03-0

Ethyl 5-(2-pyridyl)-2-furoate

Cat. No.: B1391872
CAS No.: 1035235-03-0
M. Wt: 217.22 g/mol
InChI Key: BMWULFGVLQAVEM-UHFFFAOYSA-N
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Description

Ethyl 5-(2-pyridyl)-2-furoate (CAS: 1187170-14-4) is an ester derivative of 2-furoic acid, featuring a pyridyl substituent at the 5-position of the furan ring. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol . The compound is characterized by a fused heterocyclic structure, combining a furan ring (oxygen-containing) and a pyridine ring (nitrogen-containing).

Key physicochemical properties include:

  • Boiling point: 374.6 ± 42.0 °C (predicted)
  • Density: 1.1 ± 0.1 g/cm³
  • Storage: Recommended at -20°C for long-term stability .

Properties

IUPAC Name

ethyl 5-pyridin-2-ylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)11-7-6-10(16-11)9-5-3-4-8-13-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWULFGVLQAVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-pyridyl)-2-furoate typically involves the esterification of 5-(2-pyridyl)-2-furoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 5-(2-pyridyl)-2-furoic acid.

    Reduction: 5-(2-pyridyl)-2-furanmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Ethyl 5-(2-pyridyl)-2-furoate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s furan and pyridine rings allow it to engage in π-π stacking interactions and hydrogen bonding with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Differences

Compound Name Substituent Position on Pyridine Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key References
This compound 2-pyridyl (no methyl) C₁₃H₁₃NO₃ 231.25 374.6 ± 42.0
Ethyl 5-(4-methyl-2-pyridyl)-2-furoate 4-methyl-2-pyridyl C₁₄H₁₅NO₃ 245.28 Not reported
Ethyl 5-(5-methyl-2-pyridyl)-2-furoate 5-methyl-2-pyridyl C₁₃H₁₃NO₃ 231.25 374.6 ± 42.0
Ethyl 5-(3-methyl-2-pyridyl)-2-furoate 3-methyl-2-pyridyl C₁₃H₁₃NO₃ 231.25 Not reported
Ethyl 2-furoate No pyridyl substituent C₇H₈O₃ 140.14 201–203

Key Observations :

  • Olfactory Properties: While this compound itself lacks reported odor data, related furoate esters like ethyl 2-furoate exhibit distinct olfactory profiles. Ethyl 2-furoate is described as having "sweet," "acid," and "urinous" notes, whereas allyl 2-furoate displays "decayed" odors . The pyridyl group in this compound may introduce nitrogen-dependent odor nuances, though experimental confirmation is needed.
  • Stability is comparable across analogs, with storage recommendations at -20°C .

Biological Activity

Ethyl 5-(2-pyridyl)-2-furoate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a furan ring fused with a pyridine ring, which contributes to its reactivity and biological properties. The presence of the ethyl group enhances its solubility in organic solvents, making it suitable for various applications in chemical synthesis and biological assays.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in pharmacological contexts. Some of the notable activities include:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial applications for this compound.
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways by interacting with specific enzymes or receptors, although detailed studies are still needed to elucidate these mechanisms.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its interaction with molecular targets, such as enzymes involved in inflammatory processes, could lead to modulation of biological pathways. This modulation may result in beneficial effects such as reduced inflammation or altered microbial growth.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals variations in biological activity based on the position of substituents on the pyridine ring. The following table summarizes key comparisons:

Compound NameStructure CharacteristicsNotable Properties
Ethyl 5-(3-pyridyl)-2-furoatePyridine group at the 3-positionDifferent binding affinities
Ethyl 5-(4-pyridyl)-2-furoatePyridine group at the 4-positionPotentially different reactivity
Mthis compoundMethyl group instead of ethylVarying solubility properties

This table illustrates how minor structural changes can significantly impact the biological activity and reactivity of these compounds.

Case Studies and Research Findings

Q & A

Q. What waste management protocols are recommended for pyridyl-furan synthesis?

  • Methodological Answer : Chlorinated byproducts (e.g., from chloroethyl intermediates) require segregation as halogenated waste. Neutralize acidic residues (e.g., post-HCl treatment) before disposal. Partner with certified waste handlers, as outlined for 4-chloro-5-fluoro-pyrimidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(2-pyridyl)-2-furoate
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Ethyl 5-(2-pyridyl)-2-furoate

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